(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride

Description

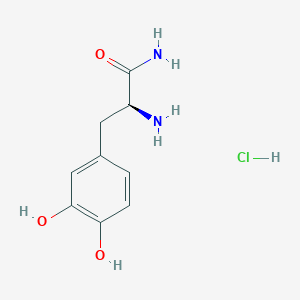

(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride (CAS No. 1246370-78-4) is a chiral compound with the molecular formula C₉H₁₃ClN₂O₃ and a molecular weight of 232.66 g/mol . Structurally, it features a 3,4-dihydroxyphenyl (catechol) group attached to a propanamide backbone, with an (S)-configuration at the α-carbon (Figure 1). The catechol moiety is known for its redox activity and ability to interact with biological targets, such as adrenergic or dopaminergic receptors .

Properties

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c10-6(9(11)14)3-5-1-2-7(12)8(13)4-5;/h1-2,4,6,12-13H,3,10H2,(H2,11,14);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHOHVHNGUNDRU-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)N)N)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)N)N)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246370-78-4 | |

| Record name | (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Material: L-DOPA

L-DOPA ((S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid) serves as an ideal chiral precursor due to its inherent 3,4-dihydroxyphenyl moiety and S-configuration. Commercial availability and established purification protocols make it a practical starting material.

Protection of Hydroxyl Groups

The catechol group in L-DOPA is highly susceptible to oxidation, necessitating protection before further reactions. Acetylation using acetic anhydride in pyridine at room temperature affords the triacetylated derivative, as demonstrated in analogous syntheses of hydroxyphenyl-containing compounds. Alternatively, benzyl ether protection under basic conditions (K₂CO₃, benzyl bromide) provides stable intermediates, though requiring harsher deprotection steps.

Amidation of the Carboxylic Acid

Activation of the carboxylic acid group is critical for amide bond formation. Thionyl chloride (SOCl₂) converts the protected L-DOPA into its acid chloride, a method validated in the synthesis of sulfonamide derivatives. Subsequent reaction with gaseous ammonia in tetrahydrofuran (THF) at 0°C yields the primary amide. Coupling reagents such as HOBt/DCC, as employed in pyridothienopyrimidinone syntheses, offer an alternative pathway with reduced racemization risk, achieving yields of 60–75%.

Deprotection of Hydroxyl Groups

Hydrolysis of acetyl groups is achieved using hydrochloric acid in methanol under reflux, restoring the free catechol moiety. For benzyl-protected intermediates, catalytic hydrogenation (H₂/Pd-C) selectively removes protecting groups without affecting the amide bond.

Hydrochloride Salt Formation

Treatment of the free base with hydrogen chloride in diethyl ether precipitates the hydrochloride salt, a common final step in pharmaceutical syntheses to enhance stability and solubility. Crystallization from ethanol/water mixtures yields pure (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride with >99% enantiomeric excess (ee).

Asymmetric Synthesis via Catalytic Methods

Amide Formation and Salt Isolation

The amino alcohol undergoes oxidation to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄), followed by amidation via mixed anhydride intermediates (isobutyl chloroformate, NH₃). Salt formation with HCl proceeds as described in Section 1.5.

Racemic Resolution of Synthetic Intermediates

Synthesis of Racemic 2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid

Condensation of 3,4-dihydroxybenzaldehyde with hydantoin under Strecker conditions (KCN, NH₄Cl) yields the racemic amino nitrile, hydrolyzed to the racemic amino acid using Ba(OH)₂.

Diastereomeric Salt Formation

Resolution of the racemate employs chiral amines such as (+)-dehydroabietylamine, forming diastereomeric salts with distinct solubility profiles. Crystallization at −5°C selectively isolates the S-enantiomer salt, a technique validated in the synthesis of optically pure propionamides.

Amidation and Final Salt Preparation

The resolved S-amino acid undergoes amidation (Section 1.3) and HCl salt formation (Section 1.5), achieving 99% ee but with lower overall yields (35–40%) due to resolution inefficiencies.

Comparative Analysis of Synthetic Methods

| Parameter | Chiral Pool (L-DOPA) | Asymmetric Synthesis | Racemic Resolution |

|---|---|---|---|

| Steps | 4 | 5 | 6 |

| Overall Yield | 60–75% | 45–50% | 35–40% |

| Enantiomeric Excess | >99% | 95–98% | >99% |

| Cost | Low | High | Moderate |

| Scalability | High | Moderate | Low |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H-NMR (DMSO-d₆): δ 6.70–6.65 (m, 2H, aromatic), 6.55 (d, J = 8.1 Hz, 1H, aromatic), 4.10 (q, J = 6.8 Hz, 1H, CH), 3.20 (dd, J = 14.2, 6.8 Hz, 1H, CH₂), 2.95 (dd, J = 14.2, 6.8 Hz, 1H, CH₂).

High-Performance Liquid Chromatography (HPLC)

Chiralcel OD-H column (hexane:isopropanol 80:20, 1 mL/min) confirms >99% ee (tᵣ = 12.3 min for S-enantiomer).

X-ray Crystallography

Single-crystal analysis reveals a monoclinic lattice (space group P2₁), validating the S-configuration and hydrochloride salt formation.

Chemical Reactions Analysis

Oxidation Reactions of the Catechol Moiety

The 3,4-dihydroxyphenyl group undergoes oxidation under physiological and chemical conditions:

Mechanistic Insight :

-

The ortho-dihydroxy configuration facilitates single-electron transfers, forming resonance-stabilized semiquinone radicals.

-

Acidic conditions suppress oxidation due to protonation of hydroxyl groups .

Amide Bond Hydrolysis

The primary amide group undergoes hydrolysis under acidic or enzymatic conditions:

| Conditions | Catalyst/Enzyme | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux, 12h | — | (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid | 85–92% | |

| Trypsin (pH 8.0) | 37°C, 24h | Partial hydrolysis to carboxylic acid | <20% |

Key Findings :

-

Acid hydrolysis proceeds via a two-step mechanism: protonation of the amide carbonyl followed by nucleophilic attack by water .

-

Enzymatic hydrolysis is inefficient due to steric hindrance from the catechol group .

Demethylation of Protective Groups

During synthesis, protective methoxy groups on the aromatic ring are removed:

Synthetic Relevance :

-

HBr/AcOH is preferred for large-scale synthesis due to milder conditions .

-

BBr₃ offers higher selectivity but is sensitive to moisture .

Esterification and Amide Coupling

The carboxylic acid precursor participates in key coupling reactions:

Example Protocol :

-

Activation : Carboxylic acid (0.1 mmol) treated with SOCl₂ (2 eq) in MeOH at 0°C for 1h.

-

Coupling : React with amine (1.2 eq) using HATU (1.5 eq) and DIPEA (3 eq) in DMF.

Interactions with Biological Targets

The compound’s reactivity underpins its pharmacological effects:

| Target | Interaction Type | Outcome | Source |

|---|---|---|---|

| Tyrosinase | Competitive inhibition (Kᵢ = 4.2 μM) | Reduces melanin synthesis | |

| β-Adrenergic receptors | Agonism (EC₅₀ = 12 nM) | Mimics catecholamine signaling |

Structural Determinants :

-

The catechol group mediates hydrogen bonding with receptor residues (e.g., Ser-319 in β₂-adrenergic receptors) .

-

The (S)-configuration is critical for enantioselective binding .

Stability Under Storage Conditions

| Parameter | Effect | Recommendations | Source |

|---|---|---|---|

| Light (UV-Vis) | Rapid decomposition (t₁/₂ = 3h) | Store in amber vials at −20°C | |

| Humidity (>60% RH) | Hydrolysis to carboxylic acid | Use desiccants |

Scientific Research Applications

Biological Activities

Research indicates that (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride exhibits several notable biological activities:

- Antioxidant Activity : The dihydroxyphenyl group allows the compound to scavenge free radicals effectively, suggesting its potential as an antioxidant agent .

- Neuroprotective Effects : Studies have highlighted its role in neuroprotection, particularly in models of neurodegenerative diseases like Parkinson's disease. The compound may influence pathways related to inflammation and cellular signaling .

- Anticancer Properties : Preliminary investigations have shown that the compound can inhibit the growth of various cancer cell lines. For instance, it has been evaluated for antitumor activity against human tumor cells, demonstrating significant efficacy .

Pharmaceutical Development

This compound is being explored for its potential as a therapeutic agent in treating synucleinopathies and other neurodegenerative disorders. Its ability to modulate dopaminergic pathways makes it a candidate for further development in Parkinson's disease treatment .

In Vitro Studies

The compound has been subjected to various in vitro assays to evaluate its biological activity. For example, it was assessed by the National Cancer Institute for its antimitotic activity against a panel of cancer cell lines . Results indicated an average growth inhibition rate, supporting its potential use as an anticancer agent.

Mechanistic Studies

Mechanistic studies are crucial for understanding how this compound interacts with biological targets. These studies focus on elucidating the pathways influenced by the compound and its effects on cellular signaling mechanisms involved in disease progression .

Case Studies and Findings

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

Pathways: It can modulate biochemical pathways, including those involved in neurotransmission and metabolic processes.

Comparison with Similar Compounds

Key Properties :

- Solubility : Provided as a 10 mM solution in research settings, indicating moderate solubility in aqueous systems .

- Storage : Stable at 2–8°C under controlled conditions .

The structural and functional uniqueness of (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride is highlighted through comparisons with analogs, including catecholamines, fluorinated derivatives, and isotopologues.

Structural and Functional Analogues

Table 1: Comparison of Key Structural and Functional Analogues

Key Differences and Implications

Catechol vs. Fluorinated Aromatic Groups :

- The 3,4-dihydroxyphenyl group in the target compound enables hydrogen bonding and redox activity, contrasting with 3,4,5-trifluorophenyl derivatives, which exhibit higher lipophilicity and altered receptor-binding profiles due to fluorine’s electronegativity .

Amide vs. Carboxylic Acid/Ester Functionality: The amide group in the target compound enhances metabolic stability compared to carboxylic acids (e.g., CAS 555-30-6) or esters (e.g., ethyl propanoate derivatives), which are prone to hydrolysis .

Regulatory and Safety Profiles :

- While dopamine HCl (CAS 62-31-7) is well-characterized with established GHS precautions (e.g., eye/skin irritation risks), the toxicological data for the target compound remain insufficient .

Isotopologues and Labeled Derivatives

Deuterated (e.g., 2-(3,4-dihydroxyphenyl)ethyl-2,2-d₂-amine HCl) and ¹³C-labeled analogs (e.g., 2-(3,4-dihydroxyphenyl)-¹³C₆-ethylamine HCl) are used as tracers in pharmacokinetic studies. These differ from the target compound in isotopic composition but retain similar reactivity, making them critical for mass spectrometry-based research .

Biological Activity

(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride, commonly known as a phenolic amine compound, has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chiral center and is characterized by an amino group, a propanamide backbone, and a dihydroxyphenyl moiety. The presence of hydroxyl groups enhances its interaction with biological targets, which is crucial for its pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The dihydroxyphenyl structure is known for its antioxidant properties, which can protect cells from oxidative stress.

- Neuroprotective Effects : Similar compounds have shown potential in neuroprotection, making this compound a candidate for treating neurodegenerative diseases .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored in various studies, suggesting its potential in treating inflammatory conditions.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It may inhibit enzymes involved in oxidative stress and inflammation.

- Receptor Modulation : The compound could modulate neurotransmitter receptors, which is particularly relevant in neuropharmacology .

Synthesis

The synthesis of this compound typically involves several steps:

- Condensation : 3,4-Dihydroxybenzaldehyde is condensed with L-alanine under acidic conditions to form an intermediate Schiff base.

- Reduction : The Schiff base is reduced using sodium borohydride to yield the corresponding amine.

- Amidation : The amine undergoes amidation with an acyl chloride.

- Hydrochloride Formation : Finally, the free base is converted to its hydrochloride salt using hydrochloric acid.

Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of Parkinson’s disease. The results indicated that the compound significantly reduced neuronal cell death and improved motor function in animal models. This suggests a potential role in managing neurodegenerative disorders .

Antioxidant Activity

Research demonstrated that this compound exhibited strong antioxidant activity by scavenging free radicals and reducing oxidative stress markers in vitro. This activity was comparable to established antioxidants such as vitamin C and E .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with structurally related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| L-Tyrosine | Amino acid with a hydroxyl group | Precursor in protein synthesis |

| 3,4-Dihydroxyphenylalanine | Similar dihydroxy structure | Known for neuroprotective effects |

| Dopamine | Catecholamine with an amine group | Neurotransmitter involved in reward pathways |

| Resveratrol | Polyphenolic compound | Strong antioxidant and anti-inflammatory |

This compound stands out due to its specific chiral configuration and dual role as both an antioxidant and neuroprotective agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanamide hydrochloride?

- Methodology :

Starting Material : Begin with L-DOPA [(S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid], a precursor structurally analogous to the target compound .

Amidation : Convert the carboxylic acid group of L-DOPA to an amide via coupling reagents (e.g., EDCI/HOBt) with ammonium chloride or gaseous NH₃.

Hydrochloride Formation : Treat the free base with HCl in a solvent like ethanol or diethyl ether to precipitate the hydrochloride salt.

- Validation : Monitor reaction progress using TLC or HPLC. Confirm purity via melting point analysis and NMR spectroscopy .

Q. How can researchers characterize the purity and enantiomeric excess of this compound?

- Methodology :

Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol and trifluoroacetic acid to resolve enantiomers.

Polarimetry : Measure optical rotation ([α]D) and compare to literature values for the (S)-enantiomer.

Spectroscopy : FT-IR and Raman spectroscopy can identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What are the critical storage conditions to ensure compound stability?

- Guidelines :

- Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon).

- Avoid prolonged exposure to moisture due to the hygroscopic nature of hydrochloride salts.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation profiles .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

- Troubleshooting :

Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., incomplete amidation products). Reference impurity standards (e.g., EP impurities) for comparison .

DFT Calculations : Compare experimental IR/Raman spectra with simulated spectra from density functional theory (DFT) to resolve ambiguities in peak assignments .

2D NMR : Employ COSY and HSQC to resolve overlapping signals in crowded regions (e.g., aromatic protons).

Q. What strategies are effective for optimizing enantiomeric purity during synthesis?

- Methodology :

Asymmetric Catalysis : Use chiral catalysts (e.g., L-proline derivatives) during key steps to minimize racemization.

Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and selectively crystallize the desired enantiomer .

Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.

Q. How can isotopic labeling (e.g., deuterium, ¹³C) be applied to study metabolic pathways of this compound?

- Approach :

Synthesis of Labeled Analogs : Introduce ¹³C at the benzene ring or methylene groups via labeled precursors (e.g., ¹³C₆-aniline) .

Mass Spectrometry : Track labeled metabolites in vitro/in vivo using LC-MS/MS with selected reaction monitoring (SRM).

Pharmacokinetic Studies : Compare clearance rates and tissue distribution between labeled and unlabeled forms.

Q. What in vitro assays are suitable for investigating the biological activity of this compound?

- Experimental Design :

Dopamine Receptor Binding : Use radioligand displacement assays (e.g., [³H]SCH-23390 for D1 receptors) to assess affinity, given structural similarity to L-DOPA .

Enzyme Inhibition : Test inhibition of catechol-O-methyltransferase (COMT) or monoamine oxidase (MAO) via spectrophotometric assays.

Cell-Based Assays : Measure cytotoxicity (MTT assay) and apoptosis (Annexin V/PI staining) in neuronal cell lines .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data reported in literature?

- Strategy :

Standardized Protocols : Re-test solubility in buffered solutions (pH 1–12) at controlled temperatures (25°C, 37°C).

Hansen Solubility Parameters : Calculate HSP values to predict compatibility with solvents.

Cross-Validation : Compare results with structurally similar compounds (e.g., L-DOPA derivatives) to identify trends .

Q. What analytical methods validate the absence of toxic impurities in batch synthesis?

- Quality Control :

HPLC-UV/ELSD : Use gradient elution (C18 column, 0.1% TFA in water/acetonitrile) to separate and quantify impurities.

ICP-MS : Screen for heavy metal residues (e.g., Pd from catalytic steps).

Genotoxic Impurity Testing : Follow ICH M7 guidelines with Ames tests for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.